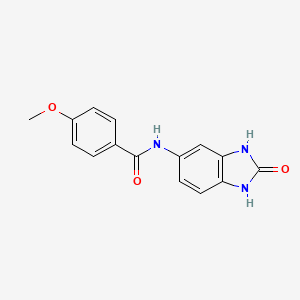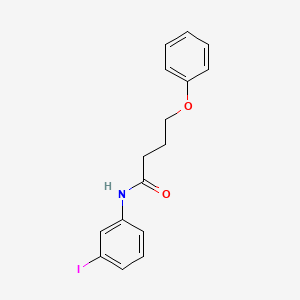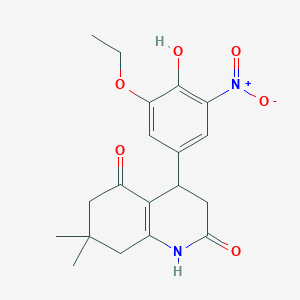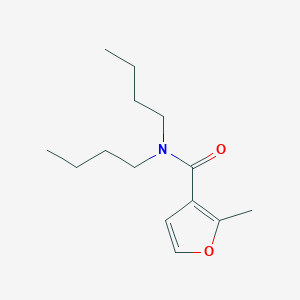![molecular formula C16H23N3O B4750471 2-(3,4-dimethylphenyl)-1,2,4-triazaspiro[4.6]undecan-3-one](/img/structure/B4750471.png)
2-(3,4-dimethylphenyl)-1,2,4-triazaspiro[4.6]undecan-3-one
描述
2-(3,4-dimethylphenyl)-1,2,4-triazaspiro[4.6]undecan-3-one, commonly known as DM-PU-01, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. DM-PU-01 belongs to the class of spirocyclic compounds, which are known for their unique structural features and biological activities.
作用机制
The exact mechanism of action of DM-PU-01 is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cell growth and proliferation. DM-PU-01 has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It has also been found to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune response. These mechanisms of action may contribute to the antitumor and anti-inflammatory activities of DM-PU-01.
Biochemical and Physiological Effects:
DM-PU-01 has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. DM-PU-01 has also been found to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis. Additionally, DM-PU-01 has been shown to reduce the production of reactive oxygen species (ROS), which are known to cause oxidative stress and damage to cells. These biochemical and physiological effects of DM-PU-01 may contribute to its potential therapeutic applications.
实验室实验的优点和局限性
DM-PU-01 has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high purity and high yield. It has also been shown to have low toxicity in various cell lines, making it a viable candidate for in vitro studies. However, DM-PU-01 has some limitations for lab experiments. It has limited solubility in water, which may affect its bioavailability and efficacy. Additionally, DM-PU-01 has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well understood.
未来方向
There are several future directions for the research and development of DM-PU-01. One potential direction is to investigate its efficacy and safety in animal models and clinical trials. This will provide valuable information on its pharmacokinetics, pharmacodynamics, and potential therapeutic applications. Another direction is to explore its molecular targets and signaling pathways in order to better understand its mechanism of action. Additionally, the synthesis of DM-PU-01 can be optimized to improve its solubility and bioavailability, which may enhance its efficacy. Finally, the development of novel derivatives of DM-PU-01 may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
科学研究应用
DM-PU-01 has been found to exhibit a wide range of biological activities, making it a promising compound for scientific research. It has been shown to have antibacterial, antifungal, and antitumor properties. DM-PU-01 has also been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, DM-PU-01 has been shown to have anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
属性
IUPAC Name |
2-(3,4-dimethylphenyl)-1,2,4-triazaspiro[4.6]undecan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-12-7-8-14(11-13(12)2)19-15(20)17-16(18-19)9-5-3-4-6-10-16/h7-8,11,18H,3-6,9-10H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUUBTLQQKANJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)NC3(N2)CCCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylphenyl)-1,2,4-triazaspiro[4.6]undecan-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[1-(4-methoxy-2,3-dimethylbenzyl)-4-(tetrahydro-2H-pyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B4750392.png)

![1-(4-tert-butylbenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4750405.png)
![7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4750412.png)


![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide](/img/structure/B4750433.png)
![N-({5-[(4-chlorophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B4750437.png)
![N-{4-[6-(1-naphthoylamino)-1H-benzimidazol-2-yl]phenyl}-1-naphthamide](/img/structure/B4750443.png)
![6-{[(3-{[(2-furylmethyl)amino]carbonyl}-2-thienyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4750447.png)
![N-(3-fluorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B4750453.png)
![3-(5-bromo-2-methoxyphenyl)-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B4750457.png)
![3-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-2-cyano-N-(3-nitrophenyl)acrylamide](/img/structure/B4750467.png)
